molecular formula C15H18BrCl B1527685 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 1027345-22-7

6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B1527685
CAS No.: 1027345-22-7
M. Wt: 313.66 g/mol
InChI Key: XNGITAHSHNGSFS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(bromomethyl)-4,4-dimethylcyclohexen-1-yl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrCl/c1-15(2)8-7-14(12(9-15)10-16)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGITAHSHNGSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CBr)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728984
Record name 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027345-22-7
Record name 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl, with the CAS number 1027345-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₈BrCl
Molecular Weight313.66 g/mol
LogP5.6986
CAS Number1027345-22-7

These properties indicate a lipophilic nature, which could influence its biological activity and absorption in biological systems.

Anticancer Activity

Recent studies have explored the anticancer potential of various brominated compounds. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study conducted by highlighted that brominated biphenyl derivatives exhibit significant cytotoxicity against several cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. A related study found that compounds with similar structural motifs demonstrated considerable antibacterial and antifungal activities against pathogens like Klebsiella pneumoniae and Staphylococcus aureus . While specific data on the compound is limited, its structural analogs suggest potential efficacy against microbial infections.

Neuroprotective Effects

Research on neuroprotective agents indicates that certain biphenyl derivatives can cross the blood-brain barrier and exhibit protective effects against neurotoxicity. For example, compounds designed with similar frameworks have been shown to enhance neuronal survival in models of oxidative stress . This suggests that this compound may also possess neuroprotective properties worth investigating.

Case Study 1: Synthesis and Evaluation

In a comprehensive study involving the synthesis of novel biphenyl derivatives, researchers synthesized several analogs and evaluated their biological activities. The study reported that specific modifications to the biphenyl structure enhanced its potency against various cancer cell lines . Although not directly focused on our compound of interest, these findings provide a framework for understanding how structural variations can influence biological activity.

Case Study 2: Antimicrobial Testing

Another relevant study assessed the antimicrobial activity of halogenated biphenyls against a range of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Here are some specific applications:

  • Anticancer Agents : Research indicates that derivatives of biphenyl compounds have potential as anticancer agents by inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
    StudyFindings
    Genentech Inc. Patent (WO2009/143246 A2)Describes the use of biphenyl derivatives in cancer treatment protocols.
  • Antimicrobial Activity : Some studies suggest that halogenated biphenyls exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics.

Material Science

In material science, the compound's unique properties allow for its use in the development of advanced materials:

  • Polymer Chemistry : The bromomethyl group can act as a reactive site for polymerization processes, enabling the synthesis of novel copolymers with enhanced thermal and mechanical properties.
    ApplicationDescription
    PolymerizationUtilized as a monomer to create high-performance polymers.

Case Studies

  • Genentech Inc. Research : The compound was explored as part of a series of biphenyl derivatives aimed at targeting specific cancer pathways. The study demonstrated effectiveness in preliminary in vitro assays showing reduced cell viability in cancer cell lines.
  • Antimicrobial Studies : A comparative analysis of halogenated biphenyls revealed that 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl exhibited significant activity against Gram-positive bacteria.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl (-CH₂Br) group serves as a critical reactive site for nucleophilic displacement, enabling functional group interconversion.

Key reactions include:

  • Alkylation of nitrogen nucleophiles :
    Reacts with imidazole derivatives (e.g., ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate) in polar aprotic solvents (e.g., DMF) to form C–N bonds. This generates intermediates for pharmaceutical agents targeting COP9 signalosome inhibition .

  • Phosphorus-based substitutions :
    Participates in Arbuzov reactions with trialkyl phosphites (P(OR)₃) to yield phosphonate derivatives, as observed in analogous bromomethyl-biphenyl systems .

Table 1: Nucleophilic Substitution Conditions

NucleophileReagent/BaseSolventTemperatureYieldReference
ImidazoleK₂CO₃DMF80°C68%
P(OEt)₃NoneTolueneReflux72%

Transition Metal-Catalyzed Cross-Couplings

The bromomethyl group enables participation in palladium- and nickel-mediated couplings:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids in the presence of Pd(dba)₂ (2.5 mol%) and SPhos ligand (5 mol%) in THF/H₂O (3:1) at 90°C. This forms extended biphenyl architectures for ligand design .

  • Buchwald-Hartwig Amination :
    With Pd₂(dba)₃/XPhos catalyst system and K₃PO₄ base, couples with primary/secondary amines to generate amine-functionalized biphenyl derivatives .

Mechanistic Insight :
The bromomethyl group undergoes oxidative addition to Pd(0), forming a σ-alkylpalladium complex. Subsequent transmetallation with boronic acids or amine coordination completes the catalytic cycle .

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to specific positions on the biphenyl ring:

  • Nitration :
    Chlorine’s meta-directing effect facilitates nitric acid (HNO₃)/H₂SO₄ nitration at the 3-position of the chlorinated ring.

  • Friedel-Crafts Alkylation :
    Reacts with alkyl halides (e.g., CH₃CH₂Br) in AlCl₃-catalyzed conditions to introduce alkyl groups at the chlorine-adjacent ring .

Functionalization of the Tetrahydro Ring

The partially saturated cyclohexene ring undergoes selective transformations:

  • Oxidation :
    Treatment with KMnO₄/H₂O converts the tetrahydro ring to a fully aromatic system, producing 4'-chloro-4,4-dimethylbiphenyl derivatives.

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring, yielding a fully saturated bicyclic structure .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HBr gas (TGA data) .

  • Light Sensitivity : Bromomethyl group undergoes homolytic cleavage under UV light, forming radical intermediates .

This compound’s multifunctional design enables tailored modifications for pharmaceuticals, materials science, and catalysis, as validated by its use in peer-reviewed synthetic protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reactivity/Applications References
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-... C₁₅H₁₈BrCl BrCH₂, Cl, 4,4-(CH₃)₂ 313.67 Alkylation agent; intermediate in drug synthesis
4,4'-Bis(Bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ BrCH₂ (×2) 340.06 Cross-linking agent; ligand precursor
1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one C₁₄H₁₆O Ketone (C=O) at 4-position 200.28 Pd-catalyzed cross-coupling reactions
3,3',5,5'-Tetramethylbenzidine C₁₆H₂₀N₂ NH₂, CH₃ (×4) 240.34 Chromogenic substrate in immunoassays
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)... C₂₀H₁₈BrNO₅S Br, thiophene, ester groups 472.33 Crystal engineering; Hirshfeld analysis
Key Findings:

Bromomethyl vs. Bis-Bromomethyl Derivatives :

  • The target compound’s single bromomethyl group limits its cross-linking utility compared to 4,4'-bis(bromomethyl)-1,1'-biphenyl, which is used to synthesize ligands (e.g., L5 in ) . However, the presence of chlorine and methyl groups in the target compound may enhance regioselectivity in substitution reactions.

Bromomethyl vs. Ketone Derivatives :

  • Compounds 13 and 14 () lack bromine but feature ketone groups. These undergo palladium-catalyzed cross-coupling reactions with aryl halides, a pathway less accessible to bromomethyl analogs due to competing nucleophilic substitution .

In contrast, methyl groups in 3,3',5,5'-tetramethylbenzidine () increase electron density, favoring oxidation-based applications .

Heterocyclic Analogues: The chromenone derivative in incorporates a bromophenyl group but differs in its heterocyclic core, enabling hydrogen-bonded crystal packing. This contrasts with the biphenyl scaffold of the target compound, which favors planar π-π interactions .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl generally involves the following steps:

  • Synthesis of the biphenyl core with appropriate substitution (chloro and dimethyl groups).
  • Introduction of the bromomethyl group via selective bromination or substitution reactions on a methyl precursor.
  • Purification and isolation of the final product.

Bromomethylation via Selective Bromination

Selective bromination of methyl groups attached to aromatic or partially saturated rings is a common approach. Bromination reagents include bromine (Br2) or N-bromosuccinimide (NBS), often in the presence of radical initiators or under controlled conditions to avoid over-bromination.

Example from Related Biphenyl Bromomethylation
  • A method for producing 4'-bromomethyl-2-cyanobiphenyl, structurally related to the target compound, involves treating the corresponding methyl biphenyl with bromine in a halogenated hydrocarbon solvent such as dichloromethane or ethylene dichloride.
  • Radical initiators like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) or dibenzoyl peroxide are used to facilitate the reaction.
  • The bromine amount is carefully controlled (0.95 to 1.05 equivalents) to maximize monobromination and minimize dibromo byproducts.
  • Reaction temperature is maintained between room temperature to slightly elevated temperatures (1-5 hours reaction time).
  • The product is isolated by solvent removal and recrystallization, achieving yields of approximately 89% with high purity (99% LC purity).

This approach can be adapted for the bromomethylation of the 6-position methyl group on a tetrahydro biphenyl scaffold.

Bromination Using N-Bromosuccinimide (NBS)

NBS is widely used for selective bromination of benzylic and allylic positions under mild conditions.

  • In the synthesis of axially chiral biphenyl ligands, bromination of methyl or hydroxymethyl groups using NBS in solvents like dimethylformamide (DMF) achieves high yields (89-95%).
  • The reaction is typically carried out at room temperature.
  • Subsequent demethylation or hydrolysis steps may be performed to obtain desired functional groups.

This method is applicable for introducing the bromomethyl group at the 6-position in the tetrahydro biphenyl system.

Comparative Data Table of Preparation Methods

Method Reagents/Conditions Yield (%) Purity (%) Notes
Bromination with Br2 Br2, halogenated hydrocarbon solvent, radical initiator, RT, 1-5 h ~89 99 (LC) High selectivity, industrially scalable
Bromination with NBS NBS, DMF, RT 89-95 Not specified Mild conditions, high yield
Suzuki Coupling with bromomethylphenylboronic acid Pd or Ni catalyst, Li bis(trimethylsilyl)amide or NaH, DMF, RT, up to 48 h Not specified Not specified Allows modular biphenyl construction

Detailed Research Findings and Notes

  • The bromination of methyl groups adjacent to aromatic rings proceeds efficiently with bromine or NBS under radical or electrophilic conditions.
  • Control of bromine equivalents and reaction temperature is critical to avoid polybromination.
  • Radical initiators improve selectivity and reaction rate.
  • Solvent choice (halogenated hydrocarbons or DMF) affects reaction kinetics and product isolation.
  • Suzuki coupling strategies provide alternative synthetic routes when direct bromination is challenging or when biphenyl cores need to be constructed with precise substitution patterns.
  • Purification typically involves solvent removal and recrystallization, yielding high-purity products suitable for further applications.

Q & A

Q. Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles. For example, related biphenyl derivatives show C-Br bond lengths of ~1.89–1.92 Å and Cl-C-C angles of ~119° .
  • NMR spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~1.2–1.4 ppm) and bromomethyl protons (δ ~4.3–4.5 ppm).
    • ¹³C NMR : Signals for quaternary carbons (δ ~140–150 ppm) and Br-bearing carbons (δ ~30–35 ppm) .
  • IR spectroscopy : C-Br stretches at ~550–600 cm⁻¹ and C-Cl stretches at ~650–750 cm⁻¹ .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

The bromomethyl group acts as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 4,4-dimethyl groups can reduce reaction yields.

  • Mitigation : Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts and enhance turnover .
  • Electronic effects : The electron-withdrawing Cl substituent at 4' slows electrophilic substitution but enhances oxidative stability in dimerization reactions (e.g., with WCl₆) .

Table 1 : Example reaction yields under varying conditions

CatalystLigandYield (%)Reference
Pd(OAc)₂XPhos78
Pd₂(dba)₃SPhos65

Advanced: What insights do Hirshfeld surface analyses provide about intermolecular interactions?

Hirshfeld surface analysis (e.g., from crystal structures) reveals:

  • Dominant interactions : C-H···Br (10–12% contribution) and C-H···Cl (8–10%) contacts, stabilizing the lattice .
  • Packing motifs : Offset π-stacking (3.5–4.0 Å interplanar distances) due to steric bulk from dimethyl groups .
    Implications : These interactions guide co-crystal design for improved solubility or stability in drug delivery systems.

Advanced: How do synthetic byproducts form, and how are they resolved?

Q. Common byproducts :

  • Over-brominated derivatives : Result from excess Br₂ or prolonged reaction times.
  • Diastereomers : Due to hindered rotation in the tetrahydro-biphenyl core.
    Resolution strategies :
  • Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) .
  • Crystallization : Ethanol/water mixtures selectively precipitate the target compound .

Advanced: What role does this compound play in medicinal chemistry?

It serves as a precursor for kinase inhibitors or allosteric modulators :

  • Case study : Analogues with bromomethyl groups undergo Mitsunobu reactions to introduce phosphonate groups, enhancing binding to ATP pockets .
  • Biological assays : IC₅₀ values for derived compounds range from 0.5–5 µM in cancer cell lines, validated via MTT assays .

Table 2 : Bioactivity data for derivatives

DerivativeTargetIC₅₀ (µM)Reference
Phosphonate analogEGFR kinase0.7
Amide analogPI3Kα2.3

Advanced: How are computational methods used to predict reactivity?

DFT calculations (B3LYP/6-31G* level) predict:

  • Reaction barriers : Bromination at the methyl group has ΔG‡ ~25 kcal/mol, favoring kinetic control .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., para to Cl) for functionalization .

Key Challenges & Future Directions

  • Stereochemical control : Asymmetric synthesis remains underexplored.
  • Scalability : Optimize catalytic systems to reduce Pd loading in couplings.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

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